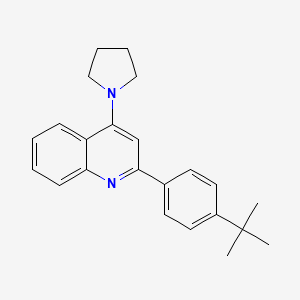
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the dichloro groups: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylbenzyl group: This step involves the alkylation of the quinazolinone core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinazolinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in the development of new materials and catalysts.
Biology: Quinazolinone derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting its replication and transcription.
Modulation of signaling pathways: It can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
3-Benzyl-6,8-dichloro-4(3H)-quinazolinone: Lacks the tert-butyl group, which may affect its biological activity and solubility.
3-(4-Methylbenzyl)-6,8-dichloro-4(3H)-quinazolinone: Contains a methyl group instead of a tert-butyl group, potentially leading to different steric and electronic effects.
3-(4-Tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the chlorine atoms, which may influence its reactivity and biological properties.
The presence of the tert-butyl group and the dichloro substitution in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
853318-65-7 |
|---|---|
Formule moléculaire |
C19H18Cl2N2O |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one |
InChI |
InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3 |
Clé InChI |
HAECFVXZUXSGOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)







